molecular formula C13H12N2O2 B064517 2-(4-Methylphenoxy)nicotinamide CAS No. 175135-81-6

2-(4-Methylphenoxy)nicotinamide

Cat. No.: B064517
CAS No.: 175135-81-6
M. Wt: 228.25 g/mol
InChI Key: UDPIXPRXGOYJKB-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)nicotinamide is a chemical compound with the molecular formula C13H12N2O2 . It is also known by other synonyms such as 2-(p-Tolyloxy)nicotinamide and 2-(4-METHYLPHENOXY)PYRIDINE-3-CARBOXAMIDE .


Synthesis Analysis

The synthesis of nicotinamide derivatives, including this compound, has been reported in several studies . These compounds are synthesized and characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . The synthesis is often performed under microwave irradiation, which significantly improves yield and shortens reaction time .


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinamide core with a methylphenoxy group attached . The molecular weight of the compound is 228.25 .

Safety and Hazards

Safety data sheets indicate that nicotinamide and its derivatives may cause skin and eye irritation . They are also potentially harmful if swallowed . It is recommended to handle these compounds with appropriate protective equipment and to avoid release into the environment .

Future Directions

Nicotinamide and its derivatives, including 2-(4-Methylphenoxy)nicotinamide, have a wide range of potential applications in nutrition, health food, and medicine . Future research may focus on enhancing the synthesis of these compounds and strengthening clinical studies of their effects .

Properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPIXPRXGOYJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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